[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
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Overview
Description
This compound contains a trifluoromethyl group, which is known to impart significant chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include amino alcohols and carboxylic acids or their derivatives.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, which is often more stable and easier to handle.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Processes: These processes ensure consistent quality and yield.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the biological activity of compounds, making it a valuable component in drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s stability and biological activity make it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the oxazoline ring can participate in various chemical interactions. These features contribute to the compound’s overall biological activity and effectiveness.
Comparison with Similar Compounds
Similar Compounds
- [3-(Trifluoromethyl)phenyl]methanamine hydrochloride
- [3-(Trifluoromethyl)thio]phenylmethanamine hydrochloride
- [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methanamine hydrochloride
Uniqueness
Compared to similar compounds, [3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is unique due to the presence of both the trifluoromethyl group and the oxazoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4-1-3(2-9)11-10-4;/h3H,1-2,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIQOZWAZKHPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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